4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with an ethoxy group and a sulfonamide group, attached to a tetrahydrobenzo[f][1,4]oxazepine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol, and a carboxylic acid derivative[_{{{CITATION{{{_2{4-Ethoxy-3-[5-methyl-4-oxo-7-propyl(2-14C)-1,4-dihydroimidazo5,1-f .... The ethoxy and ethyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The oxazepine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: : The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydro or tetrahydro derivatives of the oxazepine ring.
Substitution: : Derivatives with different functional groups replacing the ethoxy or ethyl groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. it is likely to involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonamide group, in particular, could play a key role in binding to biological targets.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tetrahydrobenzo[f][1,4]oxazepine core and the ethoxy and ethyl substituents. Similar compounds might include other sulfonamide derivatives or compounds with similar heterocyclic structures. the presence of the ethoxy group and the specific substitution pattern sets this compound apart.
List of Similar Compounds
4-ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
4-ethoxy-3-[5-methyl-4-oxo-7-propyl(2-: 14 C)-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl]benzenesulfonyl chloride
7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives
Properties
IUPAC Name |
4-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-21-11-12-26-18-10-5-14(13-17(18)19(21)22)20-27(23,24)16-8-6-15(7-9-16)25-4-2/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEADBOANWEQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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